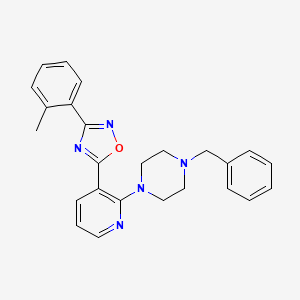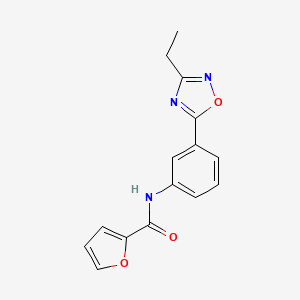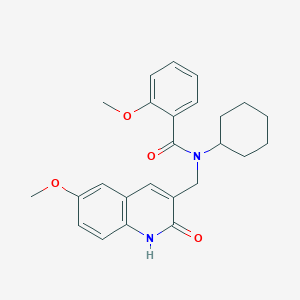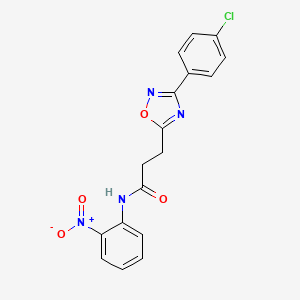
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide, also known as CNPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNPPA is a synthetic compound that belongs to the family of oxadiazole derivatives.
Mécanisme D'action
The mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of specific enzymes or proteins in cancer cells, leading to cell cycle arrest and apoptosis. It may also act by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in vitro. It has been found to be relatively non-toxic to normal cells, while exhibiting potent cytotoxicity against cancer cells. Additionally, this compound has been found to exhibit low toxicity against non-pathogenic microorganisms, while exhibiting potent antibacterial and antifungal activity against pathogenic microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide is its potential as a versatile compound with various applications in scientific research. It has shown potential as an anticancer agent, antifungal and antibacterial agent, and fluorescent probe for detecting metal ions. However, one of the limitations of this compound is its limited solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide. One potential direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets in cancer cells and microorganisms. Another potential direction is to investigate its potential as a therapeutic agent for other diseases, such as viral infections. Additionally, further research is needed to optimize the synthesis of this compound and improve its solubility in water, which may expand its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide involves the reaction of 4-chlorobenzohydrazide with ethyl 2-bromoacetate in the presence of triethylamine to form 1-(4-chlorophenyl)-3-ethoxycarbonyl-1,2,4-oxadiazol-5(4H)-one. This intermediate is then reacted with 2-nitrobenzaldehyde in the presence of sodium ethoxide to form this compound.
Applications De Recherche Scientifique
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties and has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been studied for its antifungal and antibacterial properties and has shown promising results in inhibiting the growth of various pathogenic microorganisms. Additionally, this compound has been studied for its potential as a fluorescent probe for detecting metal ions.
Propriétés
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4/c18-12-7-5-11(6-8-12)17-20-16(26-21-17)10-9-15(23)19-13-3-1-2-4-14(13)22(24)25/h1-8H,9-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCIEVUWAOOQET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

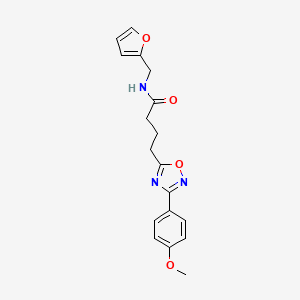
![N-(4-bromophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7697599.png)
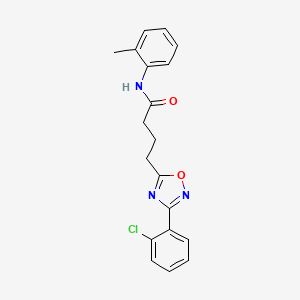
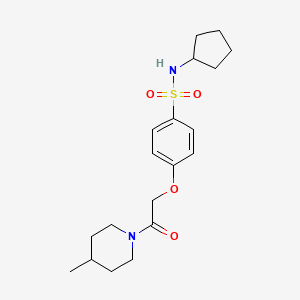
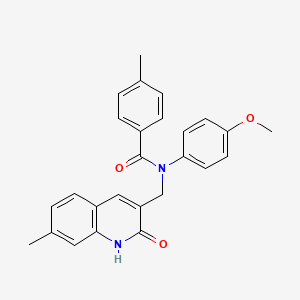
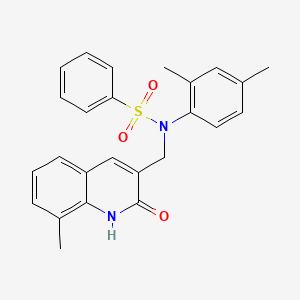
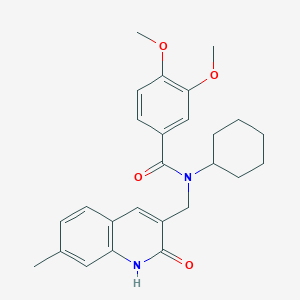
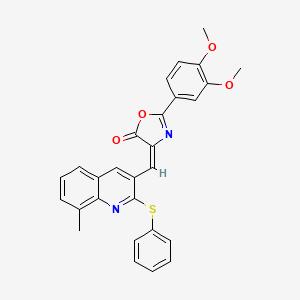
![3-(2-chlorophenyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7697662.png)

![2-ethoxy-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697681.png)
